3-(5-Nitro-cyclohex-1-enyl)-acrylic acid
Description
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid (IUPAC name: (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid) is a nitro-substituted cyclohexene derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . The compound features a conjugated acrylic acid moiety attached to a cyclohexene ring substituted with a nitro group at the 5-position. Its stereochemistry is defined by the (E)-configuration of the double bond in the acrylic acid chain, which influences its reactivity and intermolecular interactions. The compound’s ChemSpider ID is 24599493, and it is registered under CAS RN 75907-55-0 .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12) |
InChI Key |
PEYXGOWSKLZBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Oxime Precursors
The process begins with the preparation of 3-(5-oxocyclohex-1-enyl)acrylic acid, which is subsequently converted to its oxime derivative. Hydroxylamine is introduced to the ketone intermediate under basic conditions, either in situ after hydrolysis of a precursor or via a separate reaction step. For example, the patent US7678948B2 describes the isolation of the oxime analog (Formula IB) by treating the ketone with hydroxylamine hydrochloride in ethanol at 40–60°C. This step achieves near-quantitative conversion due to the electrophilicity of the carbonyl group adjacent to the cyclohexene moiety.
Oxime-to-Nitro Oxidation
The critical oxidation step employs a molybdenum-based complex (NaMolyOx) comprising sodium molybdate and hydrogen peroxide. This system selectively oxidizes the oxime’s N–O bond to a nitro group without compromising the acrylic acid’s α,β-unsaturated system or the cyclohexene ring’s double bond. Comparative studies in the patent highlight that traditional oxidants like N-bromoacetamide or nitric acid cause side reactions, including epoxidation or polymerization of the double bond. The NaMolyOx method, conducted at 0–25°C in aqueous acetone, delivers 3-(5-nitrocyclohex-1-enyl)acrylic acid in 78–85% yield after recrystallization.
Table 1: Oxidation Conditions and Outcomes
| Parameter | Details |
|---|---|
| Oxidizing Agent | Sodium molybdate + H₂O₂ (NaMolyOx) |
| Temperature | 0–25°C |
| Solvent | Acetone/water (3:1 v/v) |
| Reaction Time | 6–8 hours |
| Yield | 78–85% |
| Purity (HPLC) | >99% |
Michael Addition-Based Assembly
Formation of the Nitrocyclohexene Core
This route starts with 5-nitrocyclohex-1-ene, a commercially available building block. Deprotonation of the α-hydrogen adjacent to the nitro group using a base like LDA (lithium diisopropylamide) generates a resonance-stabilized carbanion. The choice of base is critical: weaker bases (e.g., K₂CO₃) result in incomplete deprotonation, while stronger bases (e.g., LDA) ensure full conversion but require anhydrous conditions.
Conjugation with Acrylate Derivatives
The carbanion undergoes a Michael addition to methyl acrylate, selectively attacking the β-carbon of the α,β-unsaturated ester. The reaction proceeds in THF at −78°C to room temperature, yielding methyl 3-(5-nitrocyclohex-1-enyl)acrylate in 70–75% isolated yield. Steric hindrance from the cyclohexene ring’s substituents slightly reduces the reaction rate, necessitating 12–18 hours for completion.
Hydrolysis to the Carboxylic Acid
Saponification of the ester is achieved using NaOH in methanol/water (1:1) at reflux. Acidification with HCl precipitates the free acid, which is purified via recrystallization from ethyl acetate/hexane. This step achieves >95% conversion, with final yields of 65–70% for the overall three-step sequence.
Direct Nitration of Acrylic Acid Derivatives
Substrate Selection and Nitration Conditions
A third approach involves nitrating preformed acrylic acid derivatives. For instance, (E)-3-(cyclohex-1-enyl)acrylic acid is treated with fuming nitric acid in acetic anhydride at 0–5°C. The nitro group is introduced regioselectively at the 5-position of the cyclohexene ring due to the directing effect of the electron-withdrawing acrylic acid moiety. However, competing side reactions, such as nitration of the acrylic acid’s double bond, limit the yield to 50–55%.
Purification Challenges
The crude product contains unreacted starting material and dinitro byproducts. Column chromatography on silica gel with ethyl acetate/petroleum ether (1:4) resolves these impurities, albeit with a 15–20% loss of product. Industrial-scale implementations prefer fractional crystallization, leveraging the compound’s low solubility in cold dichloromethane.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxime Oxidation | Ketone intermediate | NaMolyOx | 78–85 | High selectivity, mild conditions | Multi-step synthesis |
| Michael Addition | 5-Nitrocyclohex-1-ene | LDA, methyl acrylate | 65–70 | Modular approach | Low-temperature requirements |
| Direct Nitration | Cyclohexenyl acrylic acid | HNO₃, Ac₂O | 50–55 | Single-step | Poor regioselectivity |
Industrial-Scale Adaptations
Vorapaxar Intermediate Synthesis
In the production of vorapaxar, 3-(5-nitrocyclohex-1-enyl)acrylic acid is reduced to the corresponding amine, which is then resolved using D-malic acid. Industrial protocols optimize the oxidation step by employing continuous-flow reactors to enhance heat dissipation during the exothermic NaMolyOx reaction, achieving throughputs of >100 kg/batch.
Emerging Methodologies
Recent advances explore biocatalytic routes using engineered nitroreductases to synthesize chiral nitro intermediates. However, these methods remain experimental, with yields below 30%. Electrochemical nitration, leveraging green chemistry principles, shows promise but requires further optimization for scalability .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(5-nitro-cyclohex-1-enyl)-acrylic acid has been documented using various methods, including the oxidation of oximes. The process typically involves the conversion of corresponding oxime derivatives into nitro-substituted compounds via specific oxidation techniques . These synthetic pathways are crucial for producing derivatives that can be used in further chemical reactions.
Applications in Organic Synthesis
- Vinylogous Pronucleophile :
-
Functionalization Potential :
- The ability to transform the nitro group into other functional groups allows for the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. For example, its transformation into carboxylic acid derivatives expands its utility in creating biologically active compounds .
Medicinal Chemistry Applications
This compound and its derivatives have shown potential in medicinal chemistry due to their structural characteristics that allow for modifications leading to bioactive compounds. Notably, compounds with similar structures have been investigated for their effects on thrombin receptors, which play a significant role in thrombotic and inflammatory disorders .
Case Study 1: Allylic Alkylation
A study demonstrated the use of this compound in allylic alkylation reactions. The reaction was optimized using various catalysts, leading to high yields and excellent enantiocontrol. This highlights the compound's effectiveness as a building block in synthesizing complex organic molecules .
Case Study 2: Thrombin Receptor Antagonists
Research has indicated that derivatives of this compound may serve as thrombin receptor antagonists. These compounds could potentially be developed into therapeutic agents for treating thrombotic disorders, showcasing their relevance in drug discovery .
Mechanism of Action
The mechanism of action of 3-(5-Nitro-cyclohex-1-enyl)-acrylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Implications :
- The nitro group in this compound increases electrophilicity, favoring reactions like nucleophilic substitution. In contrast, caffeic acid’s hydroxyl groups enable hydrogen bonding and radical scavenging, underpinning its biological activity .
Comparison with 3-(5-Nitro-2-thienyl)acrylic Acid
3-(5-Nitro-2-thienyl)acrylic acid (C₇H₅NO₄S) replaces the cyclohexene ring with a thiophene ring, introducing sulfur into the structure .
Reactivity Differences :
- The cyclohexene derivative’s non-aromatic structure may favor addition reactions over aromatic substitution .
- Sulfur in the thienyl compound could participate in coordination chemistry, unlike the nitro-cyclohexene analog.
Comparison with Cyclohexene Carboxylic Acid Derivatives
lists structurally similar cyclohexene carboxylic acids, such as 5,5-Dimethylcyclohex-1-enecarboxylic acid (C₉H₁₂O₂, CAS 80286-58-4), which shares the cyclohexene core but lacks the nitro and acrylic acid groups .
| Property | This compound | 5,5-Dimethylcyclohex-1-enecarboxylic Acid |
|---|---|---|
| Substituents | Nitro, acrylic acid | Methyl groups, carboxylic acid |
| Molecular Weight | 197.19 g/mol | 168.19 g/mol |
| Reactivity | Electrophilic nitro group | Steric hindrance from methyl groups |
Functional Group Impact :
- The nitro group in the target compound significantly lowers the electron density of the cyclohexene ring, making it more reactive toward nucleophiles. The dimethyl derivative’s methyl groups sterically shield the ring, reducing reactivity .
- The acrylic acid chain in the nitro compound allows for further functionalization (e.g., esterification), whereas the simpler carboxylic acid in the dimethyl derivative limits such versatility.
Q & A
Q. How do conflicting toxicity data (e.g., oral vs. dermal LD50) inform risk assessment in preclinical studies?
- Answer : Discrepancies arise from species-specific metabolism (e.g., rodent vs. human liver microsomes). OECD Guideline 423 acute toxicity studies are conducted with staggered dosing, while ECVAM skin corrosion assays (e.g., Episkin) refine hazard classification. Data reconciliation uses Bayesian statistical models to weight evidence from in vitro and in vivo sources .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (microwave-assisted synthesis) | |
| Storage Stability | –20°C, pH 6–8 (t1/2 >12 months) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
